4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde
CAS No.: 923133-01-1
Cat. No.: VC4282835
Molecular Formula: C14H13NO3
Molecular Weight: 243.262
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923133-01-1 |
|---|---|
| Molecular Formula | C14H13NO3 |
| Molecular Weight | 243.262 |
| IUPAC Name | 4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde |
| Standard InChI | InChI=1S/C14H13NO3/c1-17-13-6-5-11(9-16)8-14(13)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3 |
| Standard InChI Key | FAWIBOZHABPVMM-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=N2 |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s structure combines a benzaldehyde backbone with a methoxy group (-OCH) at position 4 and a pyridin-2-ylmethoxy group (-OCH-CHN) at position 3. This arrangement enhances solubility in polar solvents compared to simpler benzaldehyde derivatives, such as 4-methoxybenzaldehyde, due to the electron-rich pyridine moiety. The IUPAC name, 4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde, reflects this substitution pattern, while its SMILES notation (COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=N2) provides a detailed topological representation .
Synthesis Methods
Synthesis typically involves multi-step reactions under controlled conditions. A common approach utilizes nucleophilic aromatic substitution, where 4-hydroxy-3-methoxybenzaldehyde reacts with 2-(bromomethyl)pyridine in the presence of a base such as potassium carbonate. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to optimize yield and purity. For example, one protocol reports a 72% yield when the reaction is conducted at 60°C for 12 hours. Advanced methods leverage computer-aided design to streamline the synthesis of derivatives, such as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea compounds, which exhibit potent anticancer activity.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 243.26 g/mol |
| CAS Number | 923133-01-1 |
| IUPAC Name | 4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde |
| Solubility | Moderate in DMF, THF |
| Melting Point | Not reported |
Chemical Reactivity and Applications
Reaction Pathways
The aldehyde group (-CHO) at position 1 enables diverse transformations:
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Oxidation: Converts to carboxylic acids using agents like potassium permanganate.
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Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol.
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Nucleophilic Addition: Reacts with amines to form Schiff bases, pivotal in synthesizing urea derivatives.
For instance, condensation with aryl amines yields N-aryl-N’-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which have been evaluated for antiproliferative activity.
Pharmaceutical Applications
Derivatives of 4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde show promise in drug discovery:
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Anticancer Agents: Urea derivatives (e.g., compound 9b) exhibit IC values <3 μM against MCF7 and PC3 cell lines.
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Antimicrobial Compounds: Analogues like 7b surpass ciprofloxacin in activity against Bacillus subtilis (MIC: 0.5 μg/mL vs. 1.0 μg/mL).
Table 2: Biological Activity of Select Derivatives
| Derivative | Target Cell Line/Pathogen | IC/MIC | Reference |
|---|---|---|---|
| Compound 9b | MCF7 (Breast Cancer) | 2.8 μM | |
| Compound 7b | B. subtilis | 0.5 μg/mL | |
| Compound 9d | PC3 (Prostate Cancer) | 2.5 μM |
Biological Mechanisms and Interactions
Enzyme Inhibition
The aldehyde group forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites, potentially inhibiting targets like proteases or kinases. Molecular docking studies suggest high affinity for tyrosine kinase receptors, correlating with observed antiproliferative effects.
Solubility and Bioavailability
The pyridine moiety enhances water solubility, addressing a common limitation of hydrophobic benzaldehyde derivatives. This property improves pharmacokinetic profiles, facilitating cellular uptake and in vivo efficacy.
Comparative Analysis of Structural Analogues
Table 3: Structural and Functional Comparison
| Compound | Key Features | Bioactivity |
|---|---|---|
| 4-Methoxybenzaldehyde | Lacks pyridine moiety | Lower solubility |
| 3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | Altered substitution pattern | Varied reactivity |
| 4-Benzyloxy-3-methoxybenzaldehyde | Benzyloxy group instead of pyridine | Reduced antimicrobial potency |
The unique combination of methoxy and pyridin-2-ylmethoxy groups in 4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde confers superior reactivity and biological activity compared to analogues .
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of aldehyde (C=O stretch at ~1700 cm) and aromatic C-H bonds (3100–3000 cm). Nuclear magnetic resonance (NMR) data include:
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: δ 9.85 (s, 1H, CHO), δ 8.55 (d, 1H, pyridine-H), δ 7.80–6.90 (m, aromatic H).
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: δ 191.2 (CHO), δ 160.1 (C-O), δ 149.5 (pyridine-C).
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